Tricrotyl orthoformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

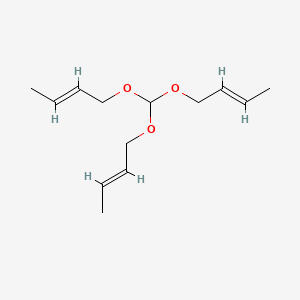

Tricrotyl orthoformate, also known as orthoformic acid tri-2-butenyl ester, is an organic compound with the molecular formula C13H22O3 and a molecular weight of 226.31 g/mol . It is a member of the orthoformate family, which are esters of orthoformic acid. These compounds are characterized by having three alkoxy groups attached to a central carbon atom. This compound is a colorless liquid that is used in various organic synthesis applications.

Métodos De Preparación

The synthesis of tricrotyl orthoformate typically involves the reaction of orthoformic acid with crotyl alcohol. The reaction is carried out under acidic conditions to facilitate the formation of the ester. The general reaction scheme is as follows:

HC(OH)3+3CH3CH=CHCH2OH→HC(OCH2CH=CHCH3)3+3H2O

In industrial settings, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.

Análisis De Reacciones Químicas

Tricrotyl orthoformate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound hydrolyzes to form orthoformic acid and crotyl alcohol.

Transesterification: It can react with other alcohols to form different orthoformates.

Reduction: this compound can be reduced to form tricrotyl methanol.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles to form substituted orthoformates.

Common reagents used in these reactions include water, alcohols, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Tricrotyl orthoformate has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Protecting Group: In organic chemistry, this compound is used as a protecting group for aldehydes and ketones, preventing them from reacting under certain conditions.

Catalysis: It is used in catalytic reactions to enhance the selectivity and yield of desired products.

Biocatalysis: This compound is used in biocatalytic processes to improve the enantioselectivity of certain reactions.

Mecanismo De Acción

The mechanism of action of tricrotyl orthoformate in chemical reactions involves the formation of an intermediate alkoxonium ion. This ion is highly electrophilic and can react with various nucleophiles to form new carbon-oxygen bonds. The general mechanism is as follows:

- Protonation of the orthoformate to form an alkoxonium ion.

- Nucleophilic attack on the alkoxonium ion by a nucleophile.

- Formation of the substituted orthoformate and release of the leaving group.

This mechanism allows this compound to participate in a wide range of organic transformations, making it a versatile reagent in synthetic chemistry.

Comparación Con Compuestos Similares

Tricrotyl orthoformate can be compared with other orthoformates such as trimethyl orthoformate, triethyl orthoformate, and tripropyl orthoformate . These compounds share similar chemical properties but differ in their alkyl groups:

Trimethyl orthoformate (C4H10O3): A colorless liquid used as a reagent in organic synthesis.

Triethyl orthoformate (C7H16O3): A volatile liquid used in the synthesis of pharmaceuticals and agrochemicals.

Tripropyl orthoformate (C10H22O3): Used in the preparation of various organic compounds.

This compound is unique due to its crotyl groups, which provide additional reactivity and selectivity in certain chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules.

Actividad Biológica

Tricrotyl orthoformate (TCOF) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of TCOF, summarizing key findings from recent research, including in vitro studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is an orthoformate derivative characterized by its tri-substituted structure with three crotyl groups. Its chemical formula is represented as C15H24O3, and it is synthesized through reactions involving orthoformic acid and crotyl alcohols. The compound's unique structure contributes to its diverse biological activities.

Recent studies have suggested that TCOF exhibits several mechanisms of action, primarily through its influence on cellular pathways:

- Inhibition of Cell Proliferation : TCOF has been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. It operates by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by modulating macrophage activity, which is crucial in conditions such as osteoporosis and cancer metastasis.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of TCOF. The following table summarizes key findings from these studies:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| RAW 264.7 | 5 | Strong inhibition of macrophage proliferation |

| MCF-7 | 216 | Moderate inhibition |

| PC-3 | 30 | Significant inhibition |

These results indicate that TCOF exhibits potent anti-proliferative effects against RAW 264.7 macrophages, which are often used as surrogates for osteoclasts in anti-osteoporotic research. The IC50 values suggest that TCOF is more effective than traditional bisphosphonates like zoledronic acid in certain contexts .

Case Studies

- Anti-Osteoporotic Activity : A study evaluating the effects of TCOF on bone health demonstrated that it could inhibit osteoclast formation and activity, potentially offering a new therapeutic avenue for osteoporosis treatment. The compound was found to significantly reduce bone resorption markers in vitro.

- Cancer Metastasis : Another investigation focused on the role of TCOF in inhibiting the metastatic spread of prostate cancer cells. Results indicated that TCOF not only reduced cell viability but also affected migratory capabilities, suggesting a dual role in both preventing tumor growth and metastasis .

Propiedades

IUPAC Name |

(E)-1-[bis[(E)-but-2-enoxy]methoxy]but-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-9,13H,10-12H2,1-3H3/b7-4+,8-5+,9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQIJZJDZVTVCJ-OTWDQPKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCOC(OCC=CC)OCC=CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/COC(OC/C=C/C)OC/C=C/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.